Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate
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Overview
Description
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and an acetic acid ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with tert-butyl and acetic acid ethyl ester groups. One common method involves the use of flow microreactor systems, which provide an efficient and sustainable approach to introducing the tert-butoxycarbonyl group into various organic compounds . This method is preferred due to its versatility and efficiency compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar flow microreactor systems. These systems allow for continuous production, which is advantageous for maintaining consistent quality and yield. The reaction conditions typically include controlled temperature, pressure, and the use of appropriate catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate
Uniqueness
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl and acetic acid ethyl ester groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H25NO2 |
---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
ethyl 2-(1-tert-butylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C13H25NO2/c1-5-16-12(15)10-11-6-8-14(9-7-11)13(2,3)4/h11H,5-10H2,1-4H3 |
InChI Key |
KPXLVYANBXRMGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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